molecular formula C27H44O3 B12510676 Calcitriol-d6

Calcitriol-d6

Cat. No.: B12510676
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-OWKVYBDPSA-N
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Description

Calcitriol-d6 is a deuterated form of calcitriol, which is the active metabolite of vitamin D3. It is used primarily as an internal standard in mass spectrometry for the quantification of calcitriol. The compound is labeled with six deuterium atoms, making it useful in various analytical applications due to its stability and distinguishable mass .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcitriol-d6 is synthesized through a multi-step process that involves the hydroxylation of vitamin D3. The initial step involves the conversion of vitamin D3 to 25-hydroxy vitamin D3 in the liver. This is followed by further hydroxylation at the 1α-position in the kidney to form calcitriol. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the purity and stability of the compound. The process includes solid-phase extraction and the use of specific reagents like acetonitrile and ammonium trifluoroacetate for chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

Calcitriol-d6 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetonitrile, ammonium trifluoroacetate, and chloroform. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound include its hydroxylated and oxidized derivatives. These products are crucial for its application in analytical and research settings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to calcitriol-d6 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in research and analytical applications where accurate measurement of calcitriol levels is required .

Properties

Molecular Formula

C27H44O3

Molecular Weight

422.7 g/mol

IUPAC Name

(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3

InChI Key

GMRQFYUYWCNGIN-OWKVYBDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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